molecular formula C25H20ClNO5S B2508332 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE CAS No. 866895-74-1

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

Cat. No.: B2508332
CAS No.: 866895-74-1
M. Wt: 481.95
InChI Key: WQNONHJDZVNNGN-UHFFFAOYSA-N
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Description

This quinoline derivative features a heterocyclic core modified with three distinct substituents:

  • Position 6: A chlorine atom, enhancing lipophilicity and influencing electronic properties.
  • Position 4: A 4-methoxybenzenesulfonyl moiety, which may improve solubility and modulate biological activity via sulfonyl group interactions with targets.

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO5S/c1-3-32-19-7-4-16(5-8-19)24(28)22-15-27-23-13-6-17(26)14-21(23)25(22)33(29,30)20-11-9-18(31-2)10-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNONHJDZVNNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Substituents: The chloro, ethoxybenzoyl, and methoxybenzenesulfonyl groups are introduced through electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory procedures, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, potentially yielding alcohols or thiols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of substituted quinolines.

Scientific Research Applications

6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline may have applications in:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biology: Studying its effects on biological pathways and its potential as a biochemical probe.

    Industry: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following table highlights key structural and functional differences between the target compound and related analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound : 6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline 6-Cl, 3-(4-ethoxybenzoyl), 4-(4-methoxybenzenesulfonyl) C₂₆H₂₁ClNO₅S 494.97 g/mol Hypothesized enhanced solubility (sulfonyl group) and bioactivity (chloro/benzoyl interactions).
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-(4-Cl-phenyl), 4-(3,4-dimethoxy-phenyl), 6-OCH₃, 3-CH₃ C₂₅H₂₁ClNO₃ 430.89 g/mol Synthesized via one-pot three-component strategy; predicted drug-like properties via simulations.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4-one 1-(4-Cl-benzyl), 6-OCH₂CH₃, 3-(4-isopropylbenzenesulfonyl) C₂₈H₂₅ClNO₄S 514.02 g/mol Features sulfonyl and ethoxy groups; potential pharmacokinetic optimization.
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline 6-Cl, 3-(4-OCH₃-benzenesulfonyl), 4-(2-methylpiperidin-1-yl) C₂₂H₂₃ClN₂O₃S 430.95 g/mol Sulfonyl group enhances solubility; piperidine moiety may improve CNS penetration.
4-Chloro-6-ethoxyquinoline 4-Cl, 6-OCH₂CH₃ C₁₁H₁₀ClNO 207.66 g/mol Simpler structure; used as a synthetic intermediate for complex quinoline derivatives.

Structural and Electronic Comparisons

  • Chlorine Position : The target compound’s chlorine at position 6 contrasts with derivatives bearing chlorine at positions 2 (e.g., ) or 4 (e.g., ). Position 6 may reduce steric hindrance compared to ortho-substituted analogs.
  • Sulfonyl vs. Benzoyl Groups: The 4-methoxybenzenesulfonyl group in the target compound likely increases solubility compared to non-sulfonylated analogs (e.g., ). However, it may reduce membrane permeability relative to lipophilic groups like benzoyl .
  • Ethoxy vs.

Pharmacological and Physicochemical Properties

  • Solubility: The sulfonyl group in the target compound may improve aqueous solubility compared to non-sulfonylated derivatives (e.g., ), but this depends on the counterbalance from lipophilic substituents.
  • Bioactivity: Quinoline derivatives with sulfonyl groups (e.g., ) often exhibit antimicrobial or anticancer activity, while those with benzoyl moieties (e.g., ) may target enzymes like kinases.
  • Drug-Likeness : Computational predictions for analogs (e.g., ) suggest favorable ADME profiles, but the target compound’s ethoxy and sulfonyl groups may require optimization for bioavailability.

Biological Activity

6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C22H24ClO5S
  • Molecular Weight : 436.94 g/mol
  • CAS Number : 461432-24-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The following sections detail specific activities and findings from recent research.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Inhibition of Proliferation : It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : The compound activates caspase pathways, promoting programmed cell death in malignant cells.

Case Studies

A notable study focused on its effects on MCF-7 breast cancer cells demonstrated:

  • IC50 Value : Approximately 10 µM after 48 hours of treatment.
  • Morphological Changes : Induction of apoptotic features such as cell shrinkage and chromatin condensation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

Efficacy Against Bacteria and Fungi

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Shows activity against Candida albicans.

Minimum Inhibitory Concentration (MIC)

The MIC values for bacterial strains were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Properties

Research indicates that the compound possesses anti-inflammatory effects, potentially useful in conditions like arthritis.

Mechanism

  • Inhibition of Cytokines : Reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Reduction of Oxidative Stress : Lowers levels of reactive oxygen species (ROS) in inflammatory models.

Toxicity Profile

While the compound shows promise, toxicity studies are essential for its development as a therapeutic agent.

Findings

  • Acute Toxicity : In animal models, doses up to 100 mg/kg did not show significant adverse effects.
  • Chronic Toxicity : Long-term studies are ongoing to assess potential organ-specific toxicity.

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